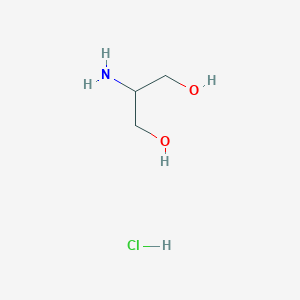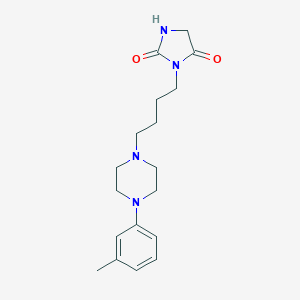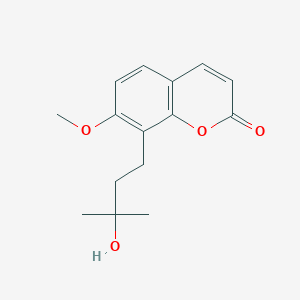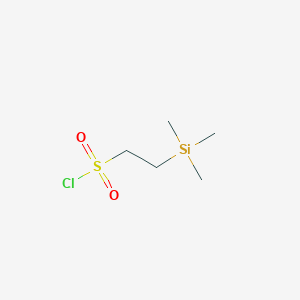
2-(Trimethylsilyl)ethanesulfonyl chloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-(Trimethylsilyl)ethanesulfonyl chloride involves several key methods. For instance, it can be generated through the reaction of 2-(trimethylsilyl)ethyl sulfoxides with sulfuryl chloride under oxidative conditions, serving as a novel protocol for sulfinyl chloride synthesis (Schwan et al., 2001). Another method involves the synthesis of 2-(trimethylsilyl)ethanethiol derivatives, showcasing the compound's versatility in organosulfur transformations (Schwan et al., 1994).
Molecular Structure Analysis
The molecular structure of 2-(Trimethylsilyl)ethanesulfonyl chloride facilitates its reactivity and ability to participate in diverse chemical reactions. The presence of the trimethylsilyl group adjacent to the ethanesulfonyl moiety influences its chemical behavior, particularly in terms of reactivity towards nucleophiles and electrophiles.
Chemical Reactions and Properties
2-(Trimethylsilyl)ethanesulfonyl chloride is involved in various chemical reactions, highlighting its role in the synthesis of complex organic molecules. For example, it acts as an ammonia equivalent in palladium-catalyzed amination reactions, enabling the preparation of anilines and anilines with sensitive functional groups (Anjanappa et al., 2008). Furthermore, it participates in the synthesis of sulfoxides and selenides, demonstrating its versatility in sulfur and selenium chemistry (Oida et al., 1991).
Applications De Recherche Scientifique
Organic Synthesis and Catalysis : 2-(Trimethylsilyl)ethanesulfonamide, a related compound, is noted for its potential applications in organic synthesis and catalysis due to its stability and shelf-life (Banwell & Renner, 2004).
Synthesis of 1,3,4-Oxadiazoles : Trimethylsilyl-1,3,4-oxadiazoles serve as useful synthons for synthesizing various 2,5-disubstituted 1,3,4-oxadiazoles. Their reactivity varies with different electrophiles, indicating versatility in chemical synthesis (Zarudnitskii et al., 2008).
Trimethylsilylation of Hydroxyl Groups : p-Toluenesulfonyl chloride is an efficient catalyst for the trimethylsilylation of hydroxyl groups, leading to high yields under mild conditions (Khazaei, Rostami, & Mantashlo, 2009).
Sulfhydryl Protective Groups : 2-(Trimethylsilyl)ethyl sulfides can be converted into thioesters, making them useful as sulfhydryl protective groups in organic syntheses (Grundberg, Andergran, & Nilsson, 1999).
Organocopper Compounds Synthesis : 1-(Trimethylsilyl)allyl chloride is efficient for preparing organocopper compounds and carbonyl compounds, impacting regioselection and yielding terminal alkenylsilanes (Shimizu, Shibata, & Tsuno, 1984).
Organosulfur Transformations : 2-(Trimethylsilyl)ethyl sulfur compounds demonstrate good synthesis and interconversion properties, showing potential for organosulfur transformations (Schwan, Brillon, & Dufault, 1994).
Activation of Carbonyl Compounds : The combination of trimethylsilyl chloride and tin(II) chloride activates carbonyl compounds effectively, leading to good yields of addition products (Iwasawa & Mukaiyama, 1987).
Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones : Trimethylsilyl chloride is a facile and efficient reagent for one-pot synthesis of these compounds at room temperature with excellent yield (Zhu, Pan, & Huang, 2004).
Safety And Hazards
Orientations Futures
The SES group has been increasingly used to introduce a SES-protected nitrogen into a molecule . These synthetic possibilities allow the rapid production of a broad range of structures . The disappearance of the unwanted isomer means one can prepare disulfide 4 without distilling the original thiolacetate mixture .
Propriétés
IUPAC Name |
2-trimethylsilylethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13ClO2SSi/c1-10(2,3)5-4-9(6,7)8/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPMCIWDCRGIJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClO2SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431554 | |
| Record name | 2-(Trimethylsilyl)ethanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trimethylsilyl)ethanesulfonyl chloride | |
CAS RN |
106018-85-3 | |
| Record name | 2-(Trimethylsilyl)ethanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(trimethylsilyl)ethane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


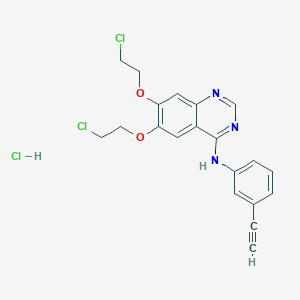

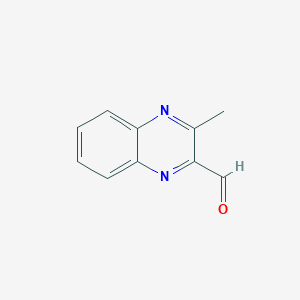
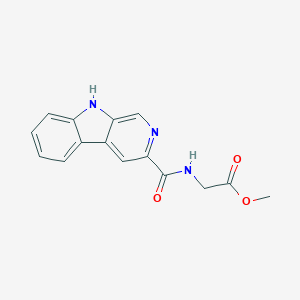
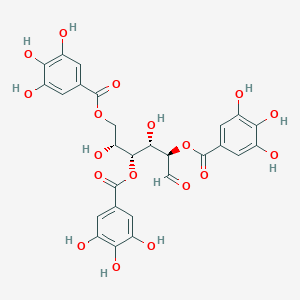
![5,6,8,9-Tetrahydrooxepino[4,5-b]pyridine](/img/structure/B27013.png)
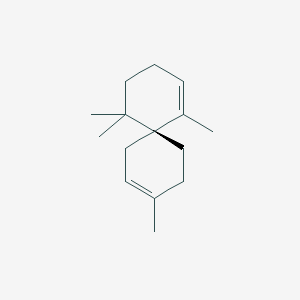
![3-[(Toluene-4-sulfonyl)-p-tolyl-amino]-propionic acid](/img/structure/B27019.png)

![3-[3-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B27024.png)
